Ethyl 2-(difluoromethyl)benzoate
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Overview
Description
Ethyl 2-(difluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a difluoromethyl group (-CF2H) at the ortho position relative to the ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(difluoromethyl)benzoate can be synthesized through several methods. One common approach involves the difluoromethylation of ethyl benzoate. This process typically employs difluoromethylating agents such as difluoromethyl diazomethane or difluorocarbene precursors. The reaction conditions often include the use of a base and a suitable solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), under controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(difluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(difluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug discovery and development, especially for fluorinated pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 2-(difluoromethyl)benzoate exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The compound’s interactions with enzymes and receptors are of particular interest in medicinal chemistry .
Comparison with Similar Compounds
Ethyl 2-(difluoromethyl)benzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(trifluoromethyl)benzoate: Contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
Ethyl benzoate: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
ethyl 2-(difluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6,9H,2H2,1H3 |
InChI Key |
SZYVKXPMNXCESC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(F)F |
Origin of Product |
United States |
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